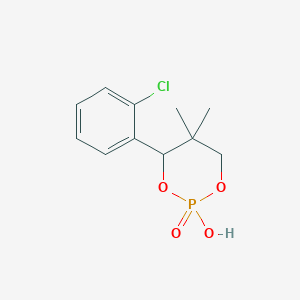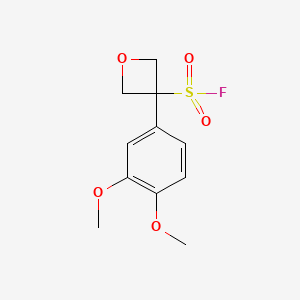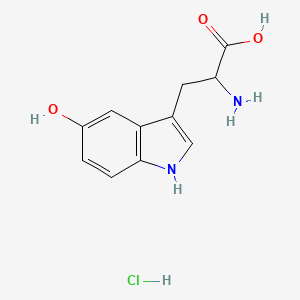![molecular formula C35H30N2O2 B12508019 2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12508019.png)
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique indeno[1,2-d][1,3]oxazole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indeno[1,2-d][1,3]oxazole core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted benzaldehyde and an amine, under acidic or basic conditions.
Introduction of the diphenylpropan-2-yl group: This step involves the alkylation of the indeno[1,2-d][1,3]oxazole core with a diphenylpropan-2-yl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Final cyclization: The final step involves the cyclization of the intermediate product to form the desired compound, which can be facilitated by heating under reflux in an appropriate solvent, such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indeno[1,2-d][1,3]oxazole core are replaced by other groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Used in the development of advanced materials, such as polymers and organic electronics.
作用機序
The mechanism of action of 2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-diphenylpropan-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole derivatives: Compounds with similar structures but different substituents on the indeno[1,2-d][1,3]oxazole core.
Indeno[1,2-d][1,3]oxazole analogs: Compounds with variations in the indeno[1,2-d][1,3]oxazole core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indeno[1,2-d][1,3]oxazole core with the diphenylpropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C35H30N2O2 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
2-[2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C35H30N2O2/c1-3-11-23(12-4-1)21-35(22-24-13-5-2-6-14-24,33-36-31-27-17-9-7-15-25(27)19-29(31)38-33)34-37-32-28-18-10-8-16-26(28)20-30(32)39-34/h1-18,29-32H,19-22H2 |
InChIキー |
AIPDQPWKPWTPGQ-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)C6=NC7C(O6)CC8=CC=CC=C78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine](/img/structure/B12507938.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)

![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)



![4-chloro-5-[(4-chlorobenzyl)amino]-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-3(2H)-pyridazinone](/img/structure/B12507977.png)


![1-(2-Amino-1,2-diphenylethyl)-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B12508003.png)

![4-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B12508016.png)

